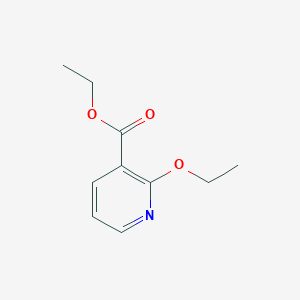

Ethyl 2-ethoxynicotinate

Description

Significance of Nicotinate (B505614) Esters in Organic Synthesis and Heterocyclic Chemistry

Nicotinate esters, including ethyl 2-ethoxynicotinate, are of paramount importance in the fields of organic synthesis and heterocyclic chemistry. The pyridine (B92270) ring within their structure provides a stable and aromatic core that is crucial for their chemical behavior. solubilityofthings.com This structural motif allows for a wide array of chemical transformations, making them valuable precursors for more complex organic molecules.

The versatility of pyridine derivatives is widely recognized, offering extensive opportunities in organic synthesis. solubilityofthings.com Nicotinate esters can undergo various reactions, such as nucleophilic aromatic substitutions, which are fundamental for the functionalization of N-heterocycles. unimi.it These reactions enable the introduction of diverse functional groups onto the pyridine scaffold, leading to the synthesis of a broad spectrum of heterocyclic compounds. The development of efficient synthetic protocols for these transformations, including eco-friendly approaches, further enhances their utility. unimi.it

Strategic Importance in Medicinal Chemistry and Drug Discovery Pathways

The strategic importance of nicotinate esters in medicinal chemistry and drug discovery is well-established. solubilityofthings.comontosight.ai These compounds and their derivatives are explored for a wide range of potential biological activities, including antimicrobial and anticancer properties. The pyridine core is a common feature in many biologically active compounds, and its derivatives are often investigated as potential therapeutic agents for various diseases. solubilityofthings.com

This compound and related structures serve as key intermediates in the synthesis of compounds with potential pharmaceutical applications. ontosight.ainih.govguidechem.com For instance, they are utilized in the development of agents targeting specific enzymes or receptors. ontosight.aiontosight.ai The modification of the nicotinate ester scaffold, such as the introduction of an ether linkage, has been a strategy to improve properties like brain penetration for potential treatments of diseases like stage 2 Human African Trypanosomiasis (HAT). acs.org Furthermore, derivatives of nicotinic acid are being investigated as mineralocorticoid receptor antagonists for conditions like hypertension and diabetic nephropathy. google.com The ability to synthesize a variety of derivatives from nicotinate esters makes them a valuable platform in the quest for new and effective medicines. belnauka.by

Current Research Landscape and Emerging Trends

The current research landscape for this compound and its analogs is vibrant and expanding. A significant trend is the development of more efficient and environmentally friendly synthetic methods. Researchers are exploring novel catalytic systems and green solvents to carry out reactions involving nicotinic esters. unimi.it

Another key area of focus is the exploration of the biological activities of novel derivatives. Scientists are actively designing and synthesizing new compounds based on the nicotinate scaffold to investigate their potential as inhibitors of protein-protein interactions, such as the WDR5-MLL1 interaction, which is a target in certain cancers. google.com There is also ongoing research into the development of new antibacterial agents, with some heterocyclic derivatives showing promise against both Gram-positive and Gram-negative pathogens. google.com The versatility of this compound as a starting material continues to drive innovation in the synthesis of functionally substituted esters with diverse potential applications. belnauka.by

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIBAKMAWMCQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489724 | |

| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-51-7 | |

| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Ethoxynicotinate and Its Precursors

Established Synthetic Pathways for Nicotinic Acid Esters

The synthesis of nicotinic acid esters, including Ethyl 2-ethoxynicotinate, primarily involves two key strategies: the direct esterification of nicotinic acid derivatives and the alkoxylation of the pyridine (B92270) ring system.

Esterification Reactions of Nicotinic Acid Derivatives

Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of nicotinic acid esters, this typically involves the reaction of a nicotinic acid derivative with an alcohol in the presence of an acid catalyst.

One of the most common methods for synthesizing esters is the Fischer esterification , which involves reacting a carboxylic acid with an alcohol under acidic conditions. This equilibrium reaction is typically driven towards the product side by using an excess of the alcohol or by removing water as it is formed. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH).

| Reactants | Conditions | Product |

| Nicotinic Acid, Ethanol (B145695) | Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl Nicotinate (B505614) |

| 2-Chloronicotinic Acid, Ethanol | Acid Catalyst, Heat | Ethyl 2-chloronicotinate |

| 2-Ethoxynicotinic Acid, Ethanol | Acid Catalyst, Heat | This compound |

| This table illustrates common esterification reactions for producing nicotinic acid esters. |

Alkoxylation Strategies for the Pyridine Ring System

Alkoxylation of the pyridine ring is another critical strategy for synthesizing substituted nicotinic acid esters like this compound. This approach involves introducing an alkoxy group, in this case, an ethoxy group, onto the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as alkoxides, onto an aromatic ring. Pyridine and its derivatives are particularly susceptible to SNAr reactions, especially when substituted with electron-withdrawing groups and a good leaving group, such as a halide, at the 2- or 4-position.

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a precursor like ethyl 2-chloronicotinate. In this reaction, the chlorine atom at the 2-position of the pyridine ring is displaced by an ethoxide ion (from sodium ethoxide, for example). The electron-withdrawing ester group at the 3-position facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

| Substrate | Nucleophile | Conditions | Product |

| Ethyl 2-chloronicotinate | Sodium Ethoxide | Solvent (e.g., Ethanol), Heat | This compound |

| This table shows a representative nucleophilic aromatic substitution reaction for the synthesis of this compound. |

Role of this compound as a Building Block and Intermediate in Complex Molecule Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its functional groups—the ester and the ethoxy-substituted pyridine ring—provide multiple reaction sites for further chemical transformations.

Precursor in the Synthesis of N-Myristoyltransferase Inhibitors

N-Myristoyltransferase (NMT) is an enzyme that plays a crucial role in the life cycle of various pathogens, including the parasite Plasmodium falciparum, which causes malaria. As such, NMT has emerged as a promising target for the development of new anti-malarial drugs. The design and synthesis of NMT inhibitors often involve the construction of complex heterocyclic scaffolds that can effectively bind to the active site of the enzyme nih.gov.

While direct evidence for the use of this compound is not explicitly detailed in the provided search results, pyridine-based scaffolds are a common feature in many NMT inhibitors. The general synthetic strategies for these inhibitors often involve the coupling of various building blocks to a central heterocyclic core. The structural motif of this compound, a substituted pyridine, makes it a plausible precursor for the elaboration into more complex structures required for NMT inhibition. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or it can be reduced or otherwise modified. The ethoxy group can also influence the electronic properties and binding interactions of the final molecule.

Intermediacy in the Development of Hypoglycemic Agents

Hypoglycemic agents are medications used to lower blood glucose levels in the treatment of diabetes mellitus. The development of new and effective hypoglycemic agents is an active area of pharmaceutical research. Some classes of hypoglycemic agents feature heterocyclic rings in their structures.

Although a direct synthetic route from this compound to a specific hypoglycemic agent is not detailed in the provided search results, the structural features of this compound are relevant to the synthesis of various heterocyclic systems. For instance, the pyridine ring is a component of some biologically active molecules. The ester and ethoxy groups on the nicotinic acid backbone provide handles for synthetic modifications, allowing for the construction of more elaborate molecular architectures that could exhibit hypoglycemic activity. For example, the synthesis of certain thiazolidinedione derivatives, a class of oral hypoglycemic agents, involves the reaction of various aromatic aldehydes with thiazolidine-2,4-dione. A suitably functionalized derivative of this compound could potentially be converted into an aldehyde and utilized in such synthetic schemes.

Green Chemistry Principles in the Synthesis of Nicotinate Esters

The application of green chemistry principles to the synthesis of nicotinate esters is crucial for developing environmentally benign and sustainable processes. While specific green metrics for the synthesis of this compound are not extensively reported, the general principles are widely applicable to the broader class of nicotinate esters. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. pnas.orgwikipedia.org

In the context of nicotinate ester synthesis, a significant focus has been on replacing traditional, hazardous solvents with greener alternatives. researchgate.netijarsct.co.in For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are pertinent to the synthesis of precursors for compounds like this compound, solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. However, these are often targeted for replacement due to toxicity concerns. Research has explored the use of more sustainable solvents like polyethylene glycol (PEG-400) for such transformations on nitrogen-containing heterocycles, demonstrating excellent yields in significantly reduced reaction times. ijarsct.co.in

Furthermore, the development of biocatalytic methods represents a significant advancement in the green synthesis of nicotinic acid and its derivatives. frontiersin.org Enzymatic processes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of hazardous byproducts. nih.gov For example, lipases have been successfully employed in the synthesis of nicotinamide derivatives from methyl nicotinate, showcasing high yields and the use of environmentally friendly solvents. nih.gov The use of whole-cell bioconversion is another emerging strategy for producing a range of valuable chemicals, including derivatives of nicotinic acid. nih.gov

Metrics such as Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME) are used to quantify the "greenness" of a chemical process. nih.govwhiterose.ac.ukwiley-vch.de An ideal synthesis would have a high atom economy, incorporating the maximum number of reactant atoms into the final product, and a low E-Factor, indicating a smaller amount of waste generated per kilogram of product. wikipedia.orgnih.gov The pharmaceutical industry, a major consumer of complex organic molecules, has been increasingly adopting these metrics to drive the development of more sustainable manufacturing processes. nih.gov

Catalytic Approaches in Nicotinate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the synthesis of nicotinate esters and their derivatives, various catalytic strategies have been employed to facilitate key transformations.

One relevant catalytic approach for the synthesis of the ether linkage in compounds like this compound is Phase-Transfer Catalysis (PTC) . This technique is particularly useful for reactions involving a nucleophile, which is soluble in an aqueous phase, and an organic substrate, which is soluble in an organic phase. organic-chemistry.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile into the organic phase, enabling the reaction to proceed. organic-chemistry.org In the context of Williamson ether synthesis, PTC can enhance the reaction between an alkoxide and an alkyl halide, which is a fundamental method for ether formation. masterorganicchemistry.comwikipedia.orglibretexts.orgorganicchemistrytutor.com This methodology has been successfully applied to the synthesis of various alkyl aryl ethers. organic-chemistry.orgsemanticscholar.orgresearchgate.net

The synthesis of substituted pyridines, the core structure of nicotinate esters, has also benefited significantly from a range of catalytic methods. Transition metal catalysis, particularly with palladium, nickel, and iron, has been instrumental in the functionalization of pyridine rings. researchgate.net These catalysts enable cross-coupling reactions that allow for the introduction of various substituents onto the pyridine nucleus. For instance, palladium-catalyzed direct arylation of pyridine N-oxides is a powerful method for forming C-C bonds. semanticscholar.org

Furthermore, the development of solid acid catalysts offers a greener alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. orientjchem.orgchemicalbook.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. For example, MoO₃/SiO₂ has been investigated as a bifunctional catalyst for the synthesis of methyl nicotinate. orientjchem.org

The use of biocatalysts, as mentioned in the green chemistry section, is another significant catalytic approach. Enzymes like nitrilases have been used for the synthesis of nicotinic acid from 3-cyanopyridine with high efficiency. frontiersin.orgresearchgate.net Lipase-catalyzed synthesis of nicotinamide derivatives from nicotinate esters in continuous-flow microreactors demonstrates a modern approach that combines biocatalysis with advanced reaction technology for sustainable production. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Ethoxynicotinate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing information on a molecular level. Each technique offers a unique piece of the structural puzzle, and together they allow for the complete confirmation of the Ethyl 2-ethoxynicotinate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, it is possible to confirm the connectivity and arrangement of atoms within this compound.

In a typical ¹H NMR spectrum, the protons of the two distinct ethyl groups (the ester and the ether) would exhibit characteristic triplet and quartet patterns due to spin-spin coupling with their neighboring protons. The three protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming their relative positions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift. The spectrum would also resolve the signals for the aromatic carbons and the carbons of the two ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on standard chemical shift values and splitting patterns for analogous structures.

¹H NMR| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | Doublet | 1H | Aromatic H |

| ~7.8 | Doublet of Doublets | 1H | Aromatic H |

| ~6.9 | Doublet | 1H | Aromatic H |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ (Ether) |

| ~4.3 | Quartet | 2H | -COO-CH₂ -CH₃ (Ester) |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ (Ether) |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C=O (Ester) |

| ~163 | Aromatic C-O |

| ~150 | Aromatic C |

| ~140 | Aromatic C |

| ~115 | Aromatic C |

| ~110 | Aromatic C |

| ~62 | -O-CH₂ -CH₃ (Ether) |

| ~61 | -COO-CH₂ -CH₃ (Ester) |

| ~15 | -O-CH₂-CH₃ (Ether) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peak would be the carbonyl (C=O) stretch of the ester group, typically appearing in the 1720-1750 cm⁻¹ region. orgchemboulder.commasterorganicchemistry.com Additionally, the spectrum would display C-O stretching vibrations for both the ester and ether linkages in the 1000-1300 cm⁻¹ range. orgchemboulder.comlibretexts.org Vibrations corresponding to the aromatic pyridine ring (C=C and C=N stretches) would be observed in the 1400-1600 cm⁻¹ region, while C-H stretching from the ethyl and aromatic groups would appear just below and above 3000 cm⁻¹, respectively. masterorganicchemistry.comdocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| ~1735-1715 | C=O Stretch | Ester |

| ~1600-1450 | C=C and C=N Stretches | Aromatic Pyridine Ring |

| ~1300-1200 | C-O Stretch | Ester |

UV-Vis spectroscopy provides information about electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules containing π-systems and heteroatoms with non-bonding electrons, known as chromophores, can undergo such transitions. This compound contains a substituted pyridine ring and a carbonyl group, both of which are effective chromophores.

The absorption of UV radiation promotes electrons from a lower energy orbital to a higher energy molecular orbital. libretexts.org The spectrum is expected to show absorptions corresponding to π → π* transitions, associated with the conjugated π-system of the pyridine ring, and n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. cutm.ac.inlibretexts.org The π → π* transitions are typically more intense than the n → π* transitions. cutm.ac.in The exact wavelength of maximum absorbance (λmax) is influenced by the solvent and the specific electronic environment of the chromophore.

Table 3: Expected Electronic Transitions for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~220-240 | High (>10,000) | π → π* | Pyridine Ring |

| ~270-290 | Moderate | π → π* | Pyridine Ring |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₁₀H₁₃NO₃), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (195.22). The high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragments. pharmacy180.com Common fragmentation pathways for this molecule would include the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, resulting in a prominent peak at M-45. Another likely fragmentation is the loss of an ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement or cleavage of the ether group, leading to a peak at M-28. libretexts.orglibretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 167 | [M - C₂H₄]⁺ | Loss of ethylene from ether |

| 150 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from ester |

Chromatographic Methodologies for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the determination of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. ijarsct.co.in A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of moderately polar organic compounds like this compound.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). pensoft.net The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram, typically detected by a UV detector set at one of the compound's λmax values. researchgate.net

Table 5: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an essential tool for assessing purity, identifying volatile impurities, and quantifying the compound in various matrices. The inherent volatility of this compound makes it well-suited for GC analysis, often without the need for extensive derivatization. nih.gov

In a typical GC-MS analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Factors such as column polarity, temperature programming, and carrier gas flow rate are optimized to achieve efficient separation. Following separation, the mass spectrometer fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound and its impurities. This method is noted for its high sensitivity and specificity. nih.govmdpi.com For complex samples, derivatization may be employed to convert analytes into forms that are more compatible with the chromatographic system. jfda-online.com

Below is a table representing typical parameters for a hypothetical GC-MS analysis of this compound.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Crystallographic Analysis and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous proof of molecular connectivity, conformation, and stereochemistry. For this compound, obtaining a diffraction-quality single crystal would allow for the absolute determination of its molecular structure, including precise bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be deduced. This information is crucial for confirming the compound's synthesis, understanding its solid-state packing, and correlating its structure with its physical and chemical properties. While SC-XRD is considered the "gold standard," its primary limitation is the requirement for sufficiently large and high-quality single crystals, which can be challenging to grow. nih.gov

A representative table of crystallographic data that would be obtained from a successful SC-XRD analysis of this compound is shown below.

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₃ |

| Formula Weight | 195.22 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Calculated Density (ρ) | g/cm³ |

| R-factor (R₁) | Goodness-of-fit indicator |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain detailed insights into crystal packing and stability. For this compound, this analysis would reveal the nature and extent of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its solid-state structure.

While specific data for this compound is not available, the table below shows representative data from a Hirshfeld analysis of a structurally similar compound, ethyl 5-amino-2-bromoisonicotinate, to illustrate the type of information obtained. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.2 |

| Br···H / H···Br | 20.9 |

| O···H / H···O | 11.2 |

| C···H / H···C | 11.1 |

| N···H / H···N | 10.0 |

Derivatization Strategies for Enhanced Analytical Performance and Detection

Chemical derivatization is a technique used to modify an analyte to improve its analytical performance. academicjournals.org This is often done to increase volatility for GC, enhance ionization efficiency for mass spectrometry, or improve separation in chromatography. jfda-online.comddtjournal.com

Stable Isotope Labeling for Pharmacokinetic Studies

Stable isotope labeling is a powerful technique used in pharmacokinetic studies to trace the fate of a drug in a biological system. nih.gov This method involves synthesizing an isotopically labeled version of the drug, such as this compound containing ¹³C, ¹⁵N, or ²H (deuterium). This labeled compound is chemically identical to the unlabeled drug but has a higher mass, allowing it to be distinguished and quantified by mass spectrometry.

In a typical study, a mixture of the labeled and unlabeled compound is administered. The labeled version serves as an ideal internal standard because it has the same physicochemical properties and should exhibit identical pharmacokinetic behavior (absorption, distribution, metabolism, and excretion) as the parent drug. nih.gov This co-administration eliminates inter-subject variability and allows for the precise determination of key pharmacokinetic parameters like absolute bioavailability. nih.gov The use of stable isotopes avoids the risks associated with radioactive isotopes, making it a gold-standard method in clinical pharmacokinetic investigations. nih.gov

Chemical Modification for Improved Chromatographic Behavior (e.g., Silylation)

To enhance chromatographic analysis, particularly by GC, chemical modification of the analyte may be necessary. jfda-online.com While this compound is reasonably volatile, derivatization could be beneficial when analyzing it within complex biological matrices or when studying its metabolites, which may contain polar functional groups (e.g., -OH, -COOH, -NH₂).

Silylation is one of the most common derivatization techniques for GC analysis. nih.gov It involves replacing active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group. This process reduces the polarity of the molecule, decreases its potential for adsorption on the chromatographic column, and increases its volatility and thermal stability. nih.gov The resulting TMS-derivatives are more amenable to GC separation and often produce characteristic mass spectra that aid in identification. This strategy is crucial for creating robust analytical methods capable of detecting and quantifying the parent compound and its metabolic products at low concentrations.

Pharmacological and Biological Investigations of Ethyl 2 Ethoxynicotinate and Its Analogs

Utilization as a Precursor in the Synthesis of Biologically Active Compounds

Ethyl 2-ethoxynicotinate is a key starting material in multi-step synthetic pathways aimed at producing compounds with significant pharmacological properties. A primary application is in the development of inhibitors for N-myristoyltransferase (NMT), a critical enzyme in various pathogenic organisms. trdrp.org For instance, the synthesis of potent, brain-penetrant inhibitors of Trypanosoma brucei NMT (TbNMT) has utilized this compound as a precursor. trdrp.org The process often involves the initial synthesis of the ethyl ester from its corresponding carboxylic acid, such as converting 2-chloronicotinic acid to Ethyl 2-chloronicotinate, a related precursor, by heating it in ethanol (B145695) with a catalytic amount of sulfuric acid. trdrp.org This scaffold is then elaborated through subsequent chemical reactions to build the final, complex inhibitor molecule designed to fit into the enzyme's active site. The versatility of heterocyclic compounds like this compound makes them instrumental in medicinal chemistry for generating libraries of molecules for biological screening. dntb.gov.uanih.gov

Biological Activity Profiling of Derivatives

The derivatives synthesized from this compound have been subjected to various biological assays to determine their therapeutic potential. These investigations have primarily centered on their effects on pathogenic organisms and key biological pathways involved in disease.

A significant area of investigation for derivatives of this compound is in the field of parasitology, particularly in the search for new treatments for Human African Trypanosomiasis (HAT), or sleeping sickness, which is caused by the protozoan parasite Trypanosoma brucei. trdrp.orgnih.gov The enzyme N-myristoyltransferase in T. brucei (TbNMT) has been validated as a promising drug target because its inhibition leads to rapid killing of the parasite. nih.gov

Research efforts have focused on optimizing lead compounds, such as DDD85646, to create analogs with improved potency and the ability to cross the blood-brain barrier, a crucial feature for treating the late, neurological stage of the disease. trdrp.orgnih.gov this compound serves as a building block in the synthesis of these advanced analogs. trdrp.org Screening of these derivatives has identified compounds with potent activity against T. brucei proliferation in vitro, with some showing EC50 values in the low nanomolar range. nih.gov A strong correlation has been observed between the potency of these compounds against the TbNMT enzyme (IC50) and their ability to halt parasite proliferation (EC50), providing strong evidence that they are acting on the intended target within the parasite. nih.gov

Table 1: Antiparasitic Activity of Select NMT Inhibitors

| Compound | Target Organism | In Vitro Proliferation (EC50) | Reference |

|---|---|---|---|

| DDD85646 | T. brucei | ~2.46 nM | nih.gov |

| Compound 57 | T. brucei | Active | trdrp.org |

| Compound 58 | T. brucei | Active | trdrp.org |

The validation of a molecular target is a critical step in modern drug discovery. For derivatives of this compound, enzyme inhibition studies have been central to confirming their mechanism of action and therapeutic potential.

N-Myristoyltransferase (NMT) is a ubiquitous enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. researchgate.netnih.gov This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and maintaining protein structure, making it essential for cell viability. nih.gov In parasites like T. brucei and Leishmania, a single NMT gene is crucial for survival, making the enzyme an attractive and validated drug target. nih.govresearchgate.net

Derivatives originating from scaffolds including this compound have been designed to act as potent inhibitors of this enzyme. trdrp.org These high-affinity inhibitors typically bind in the peptide substrate pocket of the enzyme, preventing it from modifying its target proteins and leading to parasite death. nih.gov The effectiveness of these inhibitors is measured by their half-maximal inhibitory concentration (IC50). For example, the lead compound DDD85646, whose synthetic pathway involves related precursors, shows an IC50 of approximately 2 nM against TbNMT. nih.gov Structure-activity relationship (SAR) studies have shown that specific chemical features are necessary for potent inhibitory activity. wikipedia.org The successful development of these inhibitors confirms that TbNMT is a druggable target for HAT. trdrp.orgnih.gov

Table 2: Enzyme Inhibition Profile of Select NMT Inhibitors

| Compound | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| DDD85646 | T. brucei NMT | ~2 nM | nih.gov |

| Compound 57 | T. brucei NMT | ~0.06 µM | trdrp.org |

| Compound 58 | T. brucei NMT | ~0.05 µM | trdrp.org |

| S-(2-oxopentadecyl)-CoA | NMT | Ki = 24 nM | wikipedia.org |

While much of the research on this compound derivatives has focused on enzyme inhibition, the core chemical structure—a nicotinic acid ester—suggests potential interactions with biological receptors. Nicotinic acid and its derivatives are structurally related to nicotine, the primary agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for synaptic communication in the central nervous system and are implicated in various neurological conditions. nih.gov

Compounds containing a pyridine (B92270) ring, like that in this compound, are often explored for their ability to bind to and modulate nAChRs. trdrp.orgnih.gov The pharmacology of these receptors is complex, with ligands capable of acting as agonists (activators), antagonists (blockers), or allosteric modulators that bind to a secondary site to influence receptor function. nih.gov Although specific receptor binding studies for derivatives of this compound are not extensively detailed in the literature, the structural precedent set by other nicotinic ligands makes this a plausible area for future investigation. trdrp.org

The broad utility of heterocyclic compounds in medicine suggests that derivatives of this compound could have applications beyond antiparasitic activity. nih.gov Heterocyclic scaffolds are present in a vast number of pharmaceuticals used to treat a wide array of conditions, including inflammatory and autoimmune disorders.

Some related compounds have shown potential in modulating inflammatory pathways. For instance, Ethyl pyruvate (B1213749) has been studied for its protective effects in animal models of inflammation and autoimmune diseases, where it influences redox processes and the function of immune cells. The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX). While direct anti-inflammatory or autoimmune data on this compound derivatives is limited, the general biological importance of the heterocyclic nucleus provides a strong rationale for exploring these therapeutic areas. nih.gov The synthesis of novel derivatives for screening in these areas represents an ongoing opportunity in medicinal chemistry.

Enzyme Inhibition Studies and Target Validation

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives synthesized using this compound, SAR studies have been crucial in identifying the structural modifications that enhance potency and selectivity. Research into a series of inhibitors for Trypanosoma brucei N-Myristoyltransferase (TbNMT), a potential drug target for human African trypanosomiasis, utilized this compound as a synthetic intermediate to form the pyridyl "headgroup" of the inhibitors. acs.orgnih.govdundee.ac.uk These studies revealed that the biological activity was highly sensitive to the substitution pattern on this pyridine ring and other parts of the molecule.

The modification of substituents on analogs derived from this compound has a profound impact on their biological activity. In the development of TbNMT inhibitors, systematic changes to the molecular structure provided clear insights into the requirements for potent enzyme inhibition. dundee.ac.uk

One key finding was related to the position of substituents on an associated phenyl ring system. Analogs with substituents at the 4-position were, on average, approximately 10-fold more potent than their 3-position counterparts. dundee.ac.uk For example, a compound with a 4-position substitution (compound 23 ) showed an IC50 of 1.2 μM, whereas its 3-position analog (compound 22 ) had an IC50 of 35 μM. dundee.ac.uk

Furthermore, modifications to the pyridine ring itself, which was derived from this compound, were explored to interact with a small pocket in the enzyme's active site. nih.gov Replacing the original 2-ethoxy group with various other functionalities, such as alkyl groups, aromatic rings, or amines, allowed for the optimization of binding interactions. nih.gov For instance, replacing the pyridine ring with a 2,5-dimethyl-substituted thiazole (B1198619) ring (compound 57 ) resulted in a potent inhibitor with a TbNMT IC50 value of approximately 0.06 μM. nih.gov The SAR around this thiazole analog was found to be very specific, as the removal of either methyl group led to a loss of activity. nih.gov

Table 1: Impact of Substituent Position on TbNMT Inhibitory Activity Data sourced from a study on N-Myristoyltransferase inhibitors. dundee.ac.uk

| Compound ID | Substituent Position on Phenyl Ring | TbNMT IC₅₀ (μM) |

| 22 | 3-position | 35 |

| 23 | 4-position | 1.2 |

| 20 | 3-position | 13 |

| 21 | 4-position | 1.4 |

Pharmacokinetic Considerations for this compound Derived Compounds

Pharmacokinetic properties, including metabolic stability and distribution, are critical for the development of viable drug candidates. Investigations into compounds derived from this compound have included assessments of these key parameters.

In vitro metabolic stability assays are used to predict how quickly a compound will be metabolized in the body. nih.gov These assays often use liver microsomes, which contain key drug-metabolizing enzymes. For several potent TbNMT inhibitors derived from this compound, microsomal stability was evaluated to assess their potential as drug candidates. acs.orgnih.gov

The stability is often expressed as intrinsic clearance (Cint), with lower values indicating greater stability. For example, compound 29 was found to have good microsomal stability with a Cint value of 1.4 mL/min/g. acs.org Another optimized analog, compound 57 , also demonstrated good stability with a Cint of 2.4 mL/min/g. nih.gov These studies indicate that the scaffold derived from this compound can be incorporated into molecules with favorable metabolic profiles. Studies on simpler nicotinic acid esters have shown that the ethyl ester group is susceptible to hydrolysis by esterase enzymes, which is a likely metabolic pathway for these types of compounds. nih.govnih.gov

Table 2: In Vitro Microsomal Stability of Selected this compound Derivatives Data reflects intrinsic clearance (Cint) in liver microsomes. acs.orgnih.gov

| Compound ID | Intrinsic Clearance (Cint) (mL/min/g) |

| 29 | 1.4 |

| 57 | 2.4 |

To understand how a compound and its metabolites are distributed throughout the body (absorption, distribution, metabolism, and excretion - ADME), studies often employ isotopic labeling. In this technique, an atom in the compound, such as carbon (¹⁴C) or hydrogen (³H), is replaced with its corresponding radioisotope. This allows researchers to trace the compound's path and measure its concentration in various tissues and fluids over time. This method is a standard and critical component of preclinical characterization for novel chemical entities. While specific drug distribution studies using isotopically labeled derivatives of this compound are not detailed in the available literature, this methodology would be essential for advancing any such compound toward clinical development.

Elucidation of Molecular Mechanisms of Action for Bioactive Derivatives

Understanding how a compound exerts its biological effect at the molecular level is crucial. For bioactive derivatives of this compound, studies have focused on identifying their direct molecular targets and characterizing the binding interactions responsible for their activity.

Target engagement studies confirm that a compound physically interacts with its intended biological target in a relevant system. For the TbNMT inhibitors derived from this compound, X-ray crystallography was used to visualize the binding of these compounds to the enzyme's active site, providing definitive proof of target engagement. nih.gov

The crystal structure of a derivative, compound 24 , bound to N-Myristoyltransferase revealed its U-shaped conformation within the peptide-binding groove of the enzyme. nih.gov The pyridyl nitrogen, originating from the this compound core, was observed forming a key interaction with the amino acid residue Ser378. nih.gov The structure also showed that the central part of the inhibitor sits (B43327) in a cleft formed by the side chains of other amino acids, including Tyr263, Tyr393, and Leu436. nih.gov These detailed molecular insights confirm direct engagement with the target enzyme and explain the structural basis for the compound's inhibitory activity.

Synthetic and Chemical Transformations of Ethyl 2 Ethoxynicotinate Scaffold

Derivatization Reactions for Library Generation and Structure-Activity Relationship Studies

The derivatization of the ethyl 2-ethoxynicotinate scaffold can be broadly categorized into two main areas: functionalization of the pyridine (B92270) ring system and chemical modifications of the ester moiety. These transformations allow for the systematic exploration of the chemical space around the core structure, which is essential for understanding how different functional groups influence biological activity.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of the ethoxy group at the 2-position and the ethyl ester at the 3-position further directs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the electron-donating ethoxy group at the 2-position can activate the ring towards electrophiles, directing substitution to the 3- or 5-positions. brainly.com For 2-methoxypyridine (B126380), electrophilic substitution, such as bromination, is directed to the 3-position due to the activating effect of the methoxy (B1213986) group. brainly.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.com While the 2-position is already substituted, the presence of a good leaving group at this position would facilitate substitution. For instance, 2-halopyridines readily undergo SNAr with various nucleophiles. tandfonline.comchemrxiv.org

Lithiation and Cross-Coupling Reactions: Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. The lithiation of 2-methoxypyridine with reagents like n-butyllithium in the presence of lithium N,N-dimethylaminoethanolate (LiDMAE) has been shown to occur regioselectively at the C-6 position. nih.govacs.org This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective methods for forming carbon-carbon bonds on the pyridine ring. nih.govorganic-chemistry.org These reactions typically involve the coupling of a halopyridine with a boronic acid derivative. acs.org

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| Electrophilic Bromination | Br2, FeBr3 | 3- or 5-position |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) | N/A (requires leaving group at C2, C4, or C6) |

| Directed ortho-Metalation (Lithiation) | n-BuLi/LiDMAE | 6-position |

| Suzuki Cross-Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst | Position of a halogen substituent |

Chemical Modifications of the Ester Moiety

The ethyl ester group at the 3-position of the scaffold is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.

The reduction of the ethyl ester to the corresponding primary alcohol, (2-ethoxypyridin-3-yl)methanol, is a fundamental transformation that opens up further avenues for derivatization. This reduction can be achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The probable reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

Sodium Borohydride (B1222165) (NaBH4): While generally less reactive than LiAlH4, sodium borohydride can also be used to reduce esters to alcohols, often requiring harsher conditions or the use of activating agents. youtube.com

| Reducing Agent | Typical Solvent | Key Considerations |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | Highly reactive, requires anhydrous conditions. |

| Sodium Borohydride (NaBH4) | Ethanol (B145695), Methanol | Milder, may require elevated temperatures or additives. |

The primary alcohol, (2-ethoxypyridin-3-yl)methanol, obtained from the reduction of the ester can be further functionalized to form ethers via the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a C-O bond with inversion of configuration if a chiral alcohol is used. nih.gov The reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

The general mechanism involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form an alkoxyphosphonium salt. This intermediate then undergoes nucleophilic attack by a suitable pronucleophile, in this case, another alcohol or a phenol, to form the desired ether. wikipedia.org This method is particularly useful for coupling with a wide range of alcohols and phenols under mild conditions. nih.govresearchgate.netresearchgate.net

Scaffold Diversification Strategies

Scaffold diversification aims to create novel molecular architectures by making significant alterations to the core structure. For the this compound scaffold, this can involve reactions that modify the pyridine ring itself or introduce new ring systems.

One strategy involves leveraging the functional groups on the scaffold to participate in multicomponent reactions. For instance, the ester or the corresponding alcohol could be used as a starting point for the synthesis of more complex heterocyclic systems. Another approach is "scaffold hopping," where the core pyridine ring is replaced by other isosteric or bioisosteric rings to explore new chemical space while potentially retaining or improving biological activity.

Development of Chemical Libraries based on the this compound Core Structure

The development of chemical libraries based on the this compound core structure is a key strategy in drug discovery for the identification of new hit and lead compounds. nih.govijpsonline.com Combinatorial chemistry approaches can be employed to systematically introduce a wide variety of substituents at the different functionalization points of the scaffold. nih.govcam.ac.uk

Broader Scientific Context and Future Research Directions

Role in Lead Compound Optimization and Preclinical Development

While specific preclinical data on ethyl 2-ethoxynicotinate itself is not extensively documented in publicly available literature, the broader class of nicotinic acid esters serves as a crucial pharmacophore in drug discovery. The process of lead optimization involves iteratively modifying a compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold provides several avenues for such modifications.

Key Optimization Strategies for Nicotinate (B505614) Scaffolds:

| Modification Site | Potential Impact | Example Analogue Class |

| Ethoxy Group (Position 2) | Altering steric bulk and hydrogen bonding capacity to improve target binding. | Alkoxy- and aryloxy-nicotinates |

| Ethyl Ester (Position 3) | Modifying solubility, metabolic stability, and serving as a handle for further derivatization. | Nicotinic acid amides and hydrazides |

| Pyridine (B92270) Ring | Introducing substituents to modulate electronic properties and target interactions. | Halogenated or alkylated pyridines |

For instance, the synthesis and biological evaluation of various ethyl 2-(substituted)-nicotinate derivatives have demonstrated a wide range of biological activities, including antimicrobial effects. The specific substitutions on the pyridine ring and modifications of the ester group are critical in determining the potency and spectrum of activity of these compounds. This highlights the importance of the nicotinate core in generating diverse chemical entities for screening and subsequent development.

The preclinical development phase for any new chemical entity involves a rigorous evaluation of its safety and efficacy before it can be tested in humans. For derivatives of this compound, this would involve in vitro and in vivo studies to assess their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential toxicity. The structural alerts within the molecule would be carefully considered to predict and mitigate any potential adverse effects.

Contribution to Chemical Biology Tool Development and Probe Synthesis

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context. The this compound scaffold is amenable to the modifications required for developing such probes.

The development of a chemical probe from a lead compound like an this compound derivative typically involves several key steps:

Identification of a Potent and Selective Ligand: The starting point is a molecule with high affinity and selectivity for the target of interest.

Introduction of a Reporter Tag: A fluorescent dye, biotin (B1667282) tag, or photoreactive group is incorporated into the molecule. The ethyl ester or other positions on the pyridine ring can serve as attachment points for these tags without significantly disrupting the binding to the target.

Validation of the Probe: The synthesized probe is then rigorously tested to ensure it retains its biological activity and that the reporter tag functions as intended.

While specific examples of this compound being used as a chemical probe are not prominent in the literature, the general principles of probe development are applicable. The nicotinate framework can be functionalized to create probes for studying a variety of biological targets, contributing to our understanding of disease mechanisms at a molecular level.

Emerging Research Avenues for Nicotinate Derivatives

The field of nicotinate derivatives is continually evolving, with researchers exploring new applications and synthetic methodologies. Several emerging research avenues hold promise for the future:

Targeting Novel Disease Pathways: The versatility of the nicotinate scaffold allows for its application in targeting a wide array of proteins implicated in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

Development of Covalent Inhibitors: The incorporation of reactive functional groups onto the nicotinate ring can lead to the development of covalent inhibitors that form a permanent bond with their target protein. This can result in prolonged duration of action and increased potency.

Application in Prodrug Design: The ethyl ester of this compound can be modified to create prodrugs that are inactive until they are metabolized in the body to release the active drug. This strategy can be used to improve the pharmacokinetic properties and reduce the side effects of a drug.

Green Synthesis Approaches: There is a growing interest in developing more environmentally friendly methods for the synthesis of nicotinate derivatives, reducing the use of hazardous reagents and solvents.

Q & A

Basic Question: How can researchers optimize the synthesis of Ethyl 2-ethoxynicotinate to improve yield and purity?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst type. For example, alkylation conditions (e.g., base strength, stoichiometry of ethoxy groups) significantly influence product formation. Refer to analogous nitroacetate dialkylation studies (Table 2.1 in ), which demonstrate how yield correlates with solvent choice (e.g., DMF vs. THF) and reaction time. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the compound with >95% purity. Validate purity using HPLC or GC-MS (as in , Table 14) .

Advanced Question: How do computational methods aid in understanding the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the electron density distribution and reactive sites (e.g., the ethoxy group’s steric effects or the pyridine ring’s electrophilicity). Compare computed reaction pathways (e.g., nucleophilic attack at C-2 vs. C-6) with empirical kinetic data. For instance, coupling DFT with experimental NMR spectral shifts (, Experimental section) can resolve ambiguities in regioselectivity. Advanced studies should cross-validate computational predictions with isotopic labeling experiments .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : Assign peaks via 2D-COSY and HSQC to confirm the ethoxy group’s position and pyridine ring substitution pattern.

- GC-MS : Detect impurities using splitless injection modes and compare retention indices with standards (, Fig. 15).

- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretching frequencies.

Report uncertainties (e.g., solvent-induced shifts) and validate against reference spectra from peer-reviewed databases .

Advanced Question: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, instrumentation calibration, or isomer contamination. For example:

- If NMR chemical shifts conflict, replicate experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts.

- Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian) to validate assignments.

Document methodological flaws (e.g., incomplete purification) and consult multi-lab validation studies ( ) to reconcile differences .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (, Section 4.1).

- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS ().

- Waste Disposal : Neutralize acidic byproducts before disposal in designated containers. Maintain an updated SDS accessible to all personnel .

Advanced Question: How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Use a factorial design to test pH (2–12) and temperature (4°C–80°C). Monitor degradation via HPLC at timed intervals.

- Kinetic Analysis : Apply Arrhenius equations to model temperature-dependent hydrolysis rates.

- Product Identification : Use LC-MS/MS to characterize degradation products (e.g., nicotinic acid derivatives).

Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways. Statistical validation (e.g., ANOVA) is critical (, Section B9) .

Advanced Question: What ethical considerations apply to in vitro or in vivo studies involving this compound?

Methodological Answer:

- Institutional Review : Submit protocols to ethics committees (IRB/IEC) for approval, detailing risks (e.g., toxicity) and mitigation strategies (, Section 2.2).

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and avoid selective reporting ( ).

- Confidentiality : Securely store sensitive data (e.g., proprietary synthesis routes) as per GDPR or HIPAA guidelines (, Section A.2.2).

- Conflict of Interest : Disclose funding sources or institutional biases in publications () .

Basic Question: How can researchers validate the biological activity of this compound in target assays?

Methodological Answer:

- Dose-Response Curves : Test logarithmic concentrations (e.g., 1 nM–100 μM) in triplicate.

- Positive/Negative Controls : Include known agonists/antagonists (e.g., nicotinic acetylcholine receptor ligands).

- Statistical Power : Use G*Power software to calculate sample size for significance (α=0.05, power=0.8).

- Reproducibility : Share raw data and protocols via repositories like Zenodo ( ). Report IC50 values with 95% confidence intervals .

Advanced Question: How can isotopic labeling elucidate the metabolic pathways of this compound?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce 13C or 2H isotopes at the ethoxy group via modified alkylation ().

- Tracer Studies : Administer labeled compound in cell cultures and track metabolites using LC-MS.

- Pathway Mapping : Integrate data with metabolic databases (e.g., KEGG) to identify biotransformation nodes.

Validate findings against unlabeled controls to rule out kinetic isotope effects .

Basic Question: What are the best practices for documenting and reporting research on this compound?

Methodological Answer:

- Structured Reporting : Follow AIMRD guidelines (Abstract, Introduction, Methods, Results, Discussion) with detailed experimental sections ().

- Data Tables : Include raw data in appendices (e.g., NMR peak lists) and processed data in the main text ( , Section I).

- Peer Review : Preprint manuscripts on bioRxiv for community feedback before journal submission.

- Reproducibility : Use electronic lab notebooks (ELNs) for real-time data logging and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.